molecular formula C11H17N3O2 B13652390 2-((Dimethylamino)methyl)-4-isopropylpyrimidine-5-carboxylic acid

2-((Dimethylamino)methyl)-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B13652390
M. Wt: 223.27 g/mol
InChI Key: XGTCIEKPBRGROQ-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-4-isopropylpyrimidine-5-carboxylic acid is a complex organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((Dimethylamino)methyl)-4-isopropylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 4,5-Bis(dimethylamino)quinoline
  • N,N-Dimethylglycine

Uniqueness

2-((Dimethylamino)methyl)-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the pyrimidine ring and the dimethylamino group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-7(2)10-8(11(15)16)5-12-9(13-10)6-14(3)4/h5,7H,6H2,1-4H3,(H,15,16)

InChI Key

XGTCIEKPBRGROQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)CN(C)C

Origin of Product

United States

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